5-Amino-8-anilinonaphthalene-1-sulphonic acid
CAS No.: 79392-39-5
Cat. No.: VC16992175
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79392-39-5 |
---|---|
Molecular Formula | C16H14N2O3S |
Molecular Weight | 314.4 g/mol |
IUPAC Name | 5-amino-8-anilinonaphthalene-1-sulfonic acid |
Standard InChI | InChI=1S/C16H14N2O3S/c17-13-9-10-14(18-11-5-2-1-3-6-11)16-12(13)7-4-8-15(16)22(19,20)21/h1-10,18H,17H2,(H,19,20,21) |
Standard InChI Key | FYTSYYSQBOPRFL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C=CC=C3S(=O)(=O)O |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-amino-8-anilinonaphthalene-1-sulphonic acid, reflecting its naphthalene backbone substituted with an amino group at position 5, an anilino group at position 8, and a sulphonic acid group at position 1. Its molecular formula is C₁₆H₁₄N₂O₃S, corresponding to a molecular weight of 314.36 g/mol. The presence of both electron-donating (amine) and electron-withdrawing (sulphonic acid) groups creates a polarized electronic structure, critical for its fluorescence properties.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 215–217°C (decomposition) | |
Density | 1.409 ± 0.06 g/cm³ | |
pKa | 0.19 ± 0.40 (predicted) | |
Solubility | DMF: 50 mg/mL |
Spectroscopic Characteristics
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a copper-catalyzed Ullmann coupling between 5-amino-1-naphthalenesulphonic acid and aniline derivatives. Microwave irradiation at 100°C for 1–1.5 hours in a sodium phosphate buffer (pH 7.4) optimizes reaction efficiency, achieving yields exceeding 85%. This method circumvents traditional thermal heating limitations, reducing side products such as dimerized aniline intermediates.
Table 2: Optimized Reaction Conditions
Parameter | Value |
---|---|
Catalyst | CuI/1,10-phenanthroline |
Solvent | Sodium phosphate buffer |
Temperature | 100°C |
Reaction Time | 1.5 hours |
Industrial Manufacturing
Industrial production scales the Ullmann reaction using continuous flow reactors, which enhance heat transfer and mixing efficiency. Post-synthesis, the crude product undergoes multi-stage purification:
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Acid precipitation at pH 2–3 to isolate the sulphonic acid form.
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Recrystallization from ethanol-water mixtures.
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Vacuum drying at 45–60°C for 24–30 hours to achieve >99% purity.
Reactivity and Functional Transformations
Oxidation Reactions
Treatment with potassium permanganate in acidic media oxidizes the anilino group to a nitroso derivative, forming 5-amino-8-nitrosonaphthalene-1-sulphonic acid. This reaction proceeds via a two-electron transfer mechanism, with the sulphonic acid group acting as an electron sink to stabilize intermediates.
Reduction Pathways
Sodium borohydride in methanol reduces the amine group to a secondary alcohol, yielding 5-hydroxy-8-anilinonaphthalene-1-sulphonic acid. This derivative exhibits altered fluorescence properties, making it suitable for pH-dependent sensing applications.
Nucleophilic Substitution
The sulphonic acid group undergoes substitution with thiols or amines under basic conditions. For example, reaction with cysteamine produces 5-amino-8-anilinonaphthalene-1-cysteamine, a thiol-reactive probe for protein labeling.
Applications in Scientific Research
Protein Folding and Misfolding Studies
The compound’s affinity for molten globule states enables real-time monitoring of protein folding kinetics. In studies on human interleukin-1 receptor antagonist (IL-1ra), NMR chemical shift perturbations revealed ANS binding stabilizes the folded state even in 5.2 M urea, delaying denaturation . At 37°C, binding affinity decreases by 40% compared to 25°C, but site specificity remains unchanged .
Diagnostic Assays
In clinical settings, the probe detects serum albumin via fluorescence enhancement. At albumin concentrations as low as 1 μM, the emission intensity increases linearly (R² = 0.998), enabling rapid quantification in hepatic disorder diagnostics .
Amyloid Aggregation Detection
The compound’s fluorescence increases 20-fold upon binding to β-sheet-rich amyloid fibrils in Alzheimer’s disease models. This property has been leveraged to screen inhibitors of Aβ42 aggregation, with IC₅₀ values correlating with Thioflavin T assays (r = 0.91) .
Comparative Analysis with Analogous Probes
Table 3: Fluorescent Probes for Protein Studies
The amino group at position 5 confers enhanced aqueous solubility (50 mg/mL in DMF vs. 30 mg/mL for ANS) and higher binding affinity to charged protein residues . Unlike Thioflavin T, which preferentially binds β-sheet structures, this compound exhibits broader specificity for solvent-exposed hydrophobic patches .
Thermodynamic and Kinetic Binding Insights
Isothermal titration calorimetry (ITC) studies with intestinal fatty acid-binding protein (FABP2) revealed a binding stoichiometry of 1:1 and ΔG of −28.5 kJ/mol . The interaction is entropy-driven (TΔS = 19.3 kJ/mol), consistent with hydrophobic desolvation as the primary binding force . Stopped-flow kinetics further showed a biphasic binding mechanism: rapid initial association (k₁ = 1.2 × 10⁶ M⁻¹s⁻¹) followed by conformational adjustment (k₂ = 45 s⁻¹) .
Industrial and Material Science Applications
Surfactant Micelle Characterization
In 0.1 M SDS solutions, the probe’s fluorescence blue-shifts to 460 nm, enabling determination of critical micelle concentrations (CMC) with ±2% accuracy . This method outperforms conductivity measurements in detecting premicellar aggregates.
Cyclodextrin Inclusion Complexes
The ammonium salt form (CAS 28836-03-5) forms stable complexes with β-cyclodextrin (K = 1.8 × 10³ M⁻¹), used to model drug delivery systems . Fluorescence lifetime measurements (τ = 8.2 ns vs. 3.1 ns free in solution) confirm encapsulation within the cyclodextrin cavity .
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